2-Chloro-3,5-dihydroxybenzoic acid
Description
2-Chloro-3,5-dihydroxybenzoic acid (CAS: 87251-21-6) is a substituted benzoic acid derivative with a molecular weight of 188.56 g/mol . Its structure features hydroxyl groups at positions 3 and 5 and a chlorine atom at position 2. This arrangement confers unique physicochemical properties, including hydrogen-bonding capability and acidity, which influence its reactivity and applications in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
2-chloro-3,5-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYBTYIVIZTLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physical Properties of Related Compounds
Reactivity Differences
- Electrophilic Substitution : Nitro groups in 2-chloro-3,5-dinitrobenzoic acid deactivate the aromatic ring, directing further substitution to meta positions. In contrast, hydroxyl groups in 2-chloro-3,5-dihydroxybenzoic acid activate the ring for ortho/para substitution .
- Hydrogen Bonding : The dihydroxy derivative forms intramolecular hydrogen bonds, affecting solubility and crystal packing , whereas nitro-substituted analogs exhibit stronger intermolecular interactions due to dipole-dipole forces.
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